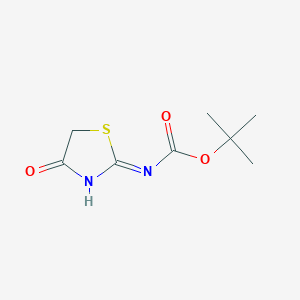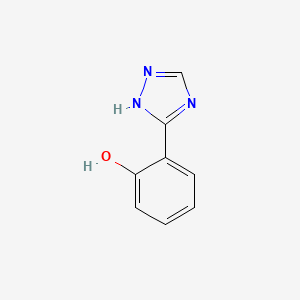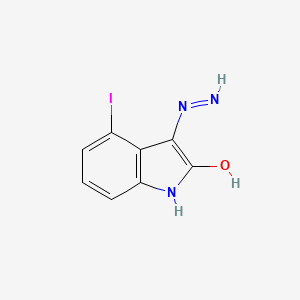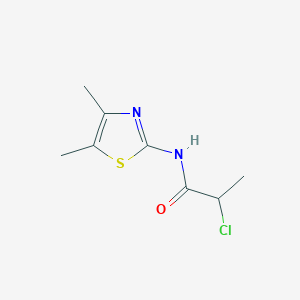
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide
Overview
Description
“2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide” is a chemical compound with the molecular formula C7H9ClN2OS . It is used as a specialty product for proteomics research .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. The NMR data provides information about the structure of the compound, including the presence of aromatic hydrogens, the CH of thiazole, and the amide group .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The NMR data provides information about the structure of the compound, including the presence of aromatic hydrogens, the CH of thiazole, and the amide group . The InChI code and Canonical SMILES can also provide information about the molecular structure .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it has been shown to have antimicrobial activity and can also be used as luminescing biosensors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 204.68 g/mol, a topological polar surface area of 70.2 Ų, and a complexity of 179 . The compound also has a melting point of 130 - 132 .Scientific Research Applications
Neuroprotective Potential
2-Chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide, a thiazole derivative, shows promising applications in neuroprotection. Thiazole compounds, including this specific derivative, have been investigated for their neuroprotective properties, especially in the context of stroke and neurodegenerative diseases. For example, chlormethiazole, a related thiazole derivative, has been studied for its role in enhancing GABA activity, an inhibitory neurotransmitter, suggesting potential neuroprotective effects in animal models of stroke. However, clinical trials have shown mixed results, prompting further investigation into the discrepancies between preclinical and clinical outcomes (Wilby & Hutchinson, 2006).
Anticancer Activities
The thiazole moiety is a common feature in compounds exhibiting anticancer properties. Research on African medicinal spices and vegetables, including those containing thiazole derivatives, highlights their potential in combating malignant diseases. These compounds often induce apoptosis and disrupt cancer cell cycles, indicating a possible application of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide in cancer research and treatment. However, the specific activities and mechanisms of action of this compound in cancer remain to be elucidated and warrant further investigation (Kuete, Karaosmanoğlu, & Sivas, 2017).
Environmental and Food Safety
Thiazole derivatives, including 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide, may also have implications in environmental and food safety. Studies have focused on the occurrence, synthesis, and toxicity of similar compounds in processed foods, emphasizing the need for accurate detection and assessment of their effects. This area of research is crucial for understanding the environmental fate and potential health risks associated with thiazole derivatives present in food and the environment (Pundir, Yadav, & Chhillar, 2019).
Synthesis and Structural Properties
The synthesis and structural properties of thiazole derivatives, including 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide, are key areas of research. Understanding the synthetic routes and structural characteristics of these compounds can facilitate the development of novel applications in various fields, including medicinal chemistry, material science, and environmental studies. Research in this area contributes to the broader knowledge of thiazole chemistry and its potential utility in scientific and industrial applications (Issac & Tierney, 1996).
Future Directions
properties
IUPAC Name |
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2OS/c1-4(9)7(12)11-8-10-5(2)6(3)13-8/h4H,1-3H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEDIFZCRIZLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1417695.png)
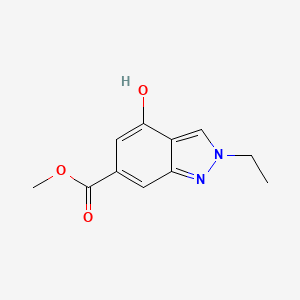
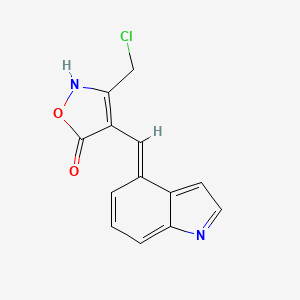
![3-[4-(3-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417701.png)

![Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1417704.png)
![2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1417705.png)
![9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417706.png)


![3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417714.png)
